Lipophilicity (logP) Differentiation vs. Nitrofurantoin and Nifuratel as Procurement-Relevant Selectivity Indicator
The computed logP of 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran is 4.66, substantially higher than that of the clinically dominant nitrofuran nitrofurantoin (logP ≈ –0.47) and the thioether-containing drug nifuratel (logP ≈ 0.92) [1][2]. This ~3.7–5.1 log unit increase predicts markedly different membrane partitioning and tissue distribution behavior, which directly impacts both biological assay design and potential application scope. Higher logP is generally associated with enhanced penetration of lipid-rich environments (e.g., mycobacterial cell walls, blood–brain barrier) but may also alter solubility and formulation requirements.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.66 |
| Comparator Or Baseline | Nitrofurantoin (CAS 67-20-9): logP = –0.47; Nifuratel (CAS 4936-47-4): logP = 0.92 |
| Quantified Difference | ΔlogP = +5.13 vs. nitrofurantoin; ΔlogP = +3.74 vs. nifuratel |
| Conditions | Computed logP values from chemical database sources; nitrofurantoin logP from DrugBank; nifuratel logP from ChemIDplus. |
Why This Matters
For procurement decisions, this lipophilicity differential indicates that the compound will behave very differently from standard nitrofurans in any assay involving membrane transit, requiring distinct solubilization protocols and precluding direct substitution in established nitrofurantoin- or nifuratel-based experimental systems.
- [1] YYBYY Chemical Database. 2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran (CAS 61266-74-8) – Physicochemical Properties. Accessed April 2026. View Source
- [2] DrugBank. Nitrofurantoin (DB00698) – Physicochemical Properties; ChemIDplus. Nifuratel (CAS 4936-47-4). View Source
